2-[(4-fluorophenyl)formamido]-N-(2-hydroxyethyl)acetamide
Overview
Description
2-[(4-fluorophenyl)formamido]-N-(2-hydroxyethyl)acetamide is a versatile chemical compound with a wide range of applications in scientific research. Its unique properties make it suitable for various fields, including drug development and molecular studies.
Preparation Methods
The synthesis of 2-[(4-fluorophenyl)formamido]-N-(2-hydroxyethyl)acetamide involves several steps. One common synthetic route includes the reaction of 4-fluoroaniline with ethyl chloroacetate to form an intermediate, which is then reacted with formamide and 2-chloroethanol under controlled conditions to yield the final product . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
2-[(4-fluorophenyl)formamido]-N-(2-hydroxyethyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyl group, leading to the formation of ethers or esters.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[(4-fluorophenyl)formamido]-N-(2-hydroxyethyl)acetamide has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is employed in molecular biology studies to investigate enzyme interactions and protein functions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-fluorophenyl)formamido]-N-(2-hydroxyethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
2-[(4-fluorophenyl)formamido]-N-(2-hydroxyethyl)acetamide can be compared with other similar compounds, such as:
N-(4-fluorophenyl)-2-hydroxy-N-isopropylacetamide: This compound has similar structural features but differs in its substituents, leading to different chemical and biological properties.
N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)acetamide: Another structurally related compound with distinct applications and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique reactivity and versatility in various applications .
Properties
IUPAC Name |
4-fluoro-N-[2-(2-hydroxyethylamino)-2-oxoethyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O3/c12-9-3-1-8(2-4-9)11(17)14-7-10(16)13-5-6-15/h1-4,15H,5-7H2,(H,13,16)(H,14,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWRSLYBGSXCIOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)NCCO)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101194443 | |
Record name | 4-Fluoro-N-[2-[(2-hydroxyethyl)amino]-2-oxoethyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101194443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338419-53-7 | |
Record name | 4-Fluoro-N-[2-[(2-hydroxyethyl)amino]-2-oxoethyl]benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338419-53-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoro-N-[2-[(2-hydroxyethyl)amino]-2-oxoethyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101194443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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